苯甲酰胺,2-氟-N,N-二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

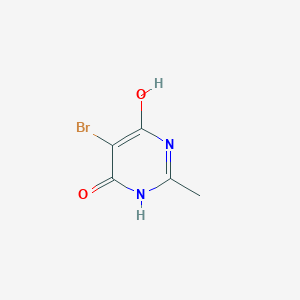

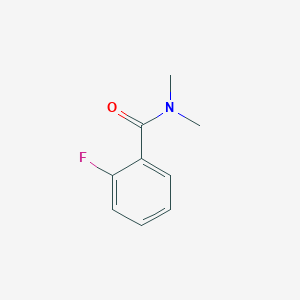

“Benzamide, 2-fluoro-N,N-dimethyl-” is a chemical compound. It is a derivative of benzamide, which is itself a compound consisting of a benzene ring connected to an amide functional group . The “2-fluoro” indicates the presence of a fluorine atom on the second carbon of the benzene ring, and “N,N-dimethyl-” indicates that the nitrogen in the amide group is bonded to two methyl groups .

Molecular Structure Analysis

The molecular structure of “Benzamide, 2-fluoro-N,N-dimethyl-” consists of a benzene ring connected to an amide functional group. The amide group is further substituted with two methyl groups . The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the benzene ring .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, 2-fluoro-N,N-dimethyl-” are not available, benzamides are known to participate in various chemical reactions. For instance, N,N-Dimethylbenzamide can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .

科学研究应用

Medicinal Chemistry: Potential Therapeutic Agent Development

2-fluoro-N,N-dimethylbenzamide: shows promise in medicinal chemistry due to its structural properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and its ability to form hydrogen bonds, potentially leading to improved pharmacokinetics . Its moderate lipophilicity (Log P values around 2.6) suggests good cell membrane permeability, which is beneficial for drug absorption .

Chemical Synthesis: Intermediate for Organic Compounds

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its benzamide moiety can undergo various chemical reactions, including amidation, hydrolysis, and substitution, which are pivotal in creating pharmacologically active compounds .

Material Science: Polymer Modification

In material science, 2-fluoro-N,N-dimethylbenzamide could be used to modify the properties of polymers. The introduction of fluorinated amides into polymer chains can result in materials with enhanced chemical resistance, thermal stability, and mechanical properties .

Analytical Chemistry: Chromatography and Spectroscopy Standards

As a compound with distinct physicochemical properties, it can be used as a standard or reference material in chromatographic and spectroscopic analysis. This helps in the calibration of instruments and validation of analytical methods .

Pharmacokinetics: Study of Drug-like Properties

The compound’s physicochemical properties, such as solubility and permeability, make it a candidate for studying drug-like behavior in pharmacokinetic models. Its high gastrointestinal absorption and blood-brain barrier permeance are particularly noteworthy for central nervous system drug development .

Computational Chemistry: Molecular Modeling and Simulations

2-fluoro-N,N-dimethylbenzamide: can be used in computational chemistry for molecular modeling and simulations. Its structure can be incorporated into programs like Amber and GROMACS to study molecular interactions and dynamics, which is crucial for drug design and discovery .

安全和危害

属性

IUPAC Name |

2-fluoro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAHTYEQSVVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403598 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 2-fluoro-N,N-dimethyl- | |

CAS RN |

2586-34-7 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does BMS-776532, containing the 2-fluoro-N,N-dimethylbenzamide moiety, interact with the glucocorticoid receptor and what are the downstream effects?

A1: BMS-776532 acts as a selective glucocorticoid receptor modulator (SGRM) by binding to the glucocorticoid receptor (GR). [] While the exact binding interactions of the 2-fluoro-N,N-dimethylbenzamide moiety within the larger BMS-776532 molecule haven't been explicitly described, the research suggests that the overall structure of BMS-776532 likely interacts with an expanded ligand binding pocket on the GR, similar to arylpyrazole-bound GR structures. [] Upon binding, BMS-776532 demonstrates partial agonist activity, meaning it elicits a weaker response compared to full agonists like prednisolone. This partial agonism translates to a modified downstream effect profile. Specifically, BMS-776532 effectively suppresses the production of pro-inflammatory cytokines like TNFα, IL-6, and IL1β, similar to prednisolone, indicating its anti-inflammatory potential. [] This targeted modulation of GR activity by BMS-776532 highlights its potential as a therapeutic agent with a potentially improved safety profile compared to traditional glucocorticoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。